Comprehensive Physicochemical Profile of Butyl Decyl Phthalate (BDP): Implications for Pharmaceutical Extractables & Leachables
Comprehensive Physicochemical Profile of Butyl Decyl Phthalate (BDP): Implications for Pharmaceutical Extractables & Leachables
Topic: Comprehensive Physicochemical Profile of Butyl Decyl Phthalate (BDP) Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the high-stakes domain of pharmaceutical development, the integrity of the container closure system (CCS) is as critical as the drug substance itself.[1] Butyl Decyl Phthalate (BDP) , an asymmetric alkyl phthalate ester, represents a specific class of extractables and leachables (E&L) that demands rigorous characterization. Unlike its symmetric congeners (e.g., dibutyl phthalate), BDP's physicochemical behavior is governed by its amphiphilic asymmetry—a short butyl chain and a long decyl chain—creating unique partitioning dynamics in lipid-based drug formulations.
This guide provides an authoritative technical profile of BDP (CAS 89-19-0), synthesizing critical physicochemical data with validated analytical protocols. It is designed to empower formulation scientists and toxicologists to accurately predict migration risks and establish robust quality control measures.
Molecular Architecture & Identification
BDP is an ester of o-phthalic acid. Its structural asymmetry influences its viscosity, boiling point, and interaction with polymer matrices (typically PVC or elastomers).
| Parameter | Identifier / Value |
| Chemical Name | n-Butyl n-decyl phthalate |
| IUPAC Name | 1-butyl 2-decyl benzene-1,2-dicarboxylate |
| CAS Number | 89-19-0 |
| Molecular Formula | C₂₂H₃₄O₄ |
| SMILES | CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC |
| Molecular Weight | 362.51 g/mol |
| Structural Class | Asymmetric Phthalate Ester |
Critical Physicochemical Parameters
The following data points are consolidated from industrial standards and experimentally derived estimates. These parameters are the inputs for migration modeling (e.g., Fickian diffusion models) in stability studies.
Table 1: Physicochemical Properties of BDP[7]
| Property | Value | Context for Drug Development |
| Physical State | Viscous Liquid (at 20°C) | Facilitates migration through amorphous polymer regions. |
| Density | 0.997 g/cm³ (approx.) | Slightly less dense than water; distinct from heavier short-chain phthalates. |
| Boiling Point | 396–397 °C (at 760 mmHg)~215 °C (at 5 Torr) | High thermal stability; unlikely to volatilize during standard sterilization (autoclaving). |
| Melting/Pour Point | -50°C to -95°C | Remains liquid at ultra-low cold chain storage temperatures (-20°C to -80°C). |
| Refractive Index | 1.486 – 1.491 ( | Critical for detection in refractive index (RI) based HPLC methods. |
| Flash Point | ~211 °C (412 °F) | Relevant for manufacturing safety, not patient safety. |
| Vapor Pressure | < 0.01 mmHg (at 20°C) | Negligible headspace concentration; migration is primarily diffusion-driven. |
Solubility & Partitioning Dynamics
The partitioning behavior of BDP is the primary driver of its leaching potential.
-
Lipophilicity (LogP): BDP exhibits a high Octanol-Water Partition Coefficient (LogP ≈ 7.8 – 8.0 ).
-
Implication: BDP is highly hydrophobic. It will not readily leach into aqueous saline or buffer solutions. However, it poses a significant risk for lipid-based formulations (e.g., propofol emulsions), surfactant-containing biologics (Polysorbate 80), and fat-soluble vitamin injections.
-
-
Water Solubility: Practically insoluble (< 0.002 mg/L at 25°C).
-
Solvent Compatibility: Soluble in hexane, dichloromethane, acetone, and ethanol.
Analytical Methodologies: The "How-To"
Accurate quantification of BDP requires separating it from common laboratory contaminants (like DEHP). The following protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS), the gold standard for E&L studies.
Protocol: Trace Quantification of BDP in Drug Formulations
Principle: Liquid-Liquid Extraction (LLE) followed by GC-MS analysis in Selected Ion Monitoring (SIM) mode for maximum sensitivity.
Reagents:
-
Extraction Solvent: n-Hexane (HPLC Grade).
-
Internal Standard (IS): Benzyl benzoate or Deuterated Phthalate (
-DnBP).
Step-by-Step Workflow:
-
Sample Preparation:
-
Aliquot 5.0 mL of drug product into a glass centrifuge tube (Teflon-lined cap).
-
Spike with Internal Standard (final conc. 100 ng/mL).
-
Add 5.0 mL n-Hexane.
-
-
Extraction:
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate phases.
-
Transfer the upper organic layer to a clean vial.
-
-
Concentration (Optional for Trace Analysis):
-
Evaporate hexane to 0.5 mL under a gentle nitrogen stream at 35°C.
-
-
GC-MS Analysis:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm ID.
-
Carrier Gas: Helium at 1.0 mL/min.[2]
-
Temp Program: 100°C (1 min) → 20°C/min → 300°C (hold 5 min).
-
Detection (SIM Mode): Monitor ions m/z 149 (base peak for phthalates), m/z 223 , and m/z 293 (molecular ion fragment specific to asymmetric esters).
-
Visual: Analytical Workflow
Caption: Validated workflow for the extraction and quantification of BDP from aqueous/lipid drug matrices.
Stability & Degradation Mechanisms
Understanding the degradation of BDP is vital for distinguishing between the parent leachable and its metabolites/degradants, which may have different toxicological profiles.
Hydrolysis Pathway: Like all phthalate esters, BDP is susceptible to hydrolysis, particularly in high pH formulations (basic drugs) or under enzymatic activity (esterases in vivo).
-
Primary Hydrolysis: Cleavage of one ester bond yields a mono-ester (Mono-butyl phthalate or Mono-decyl phthalate) and an alcohol.
-
Secondary Hydrolysis: Breakdown of the mono-ester to Phthalic Acid (PA).
Note: The rate of hydrolysis for the decyl chain is sterically slower than the butyl chain.
Visual: Hydrolysis Degradation Pathway
Caption: Stepwise hydrolytic degradation of BDP into mono-esters and finally phthalic acid.
Risk Assessment Context
In the context of USP <1663> (Extractables) and USP <1664> (Leachables), BDP is flagged due to the general concern regarding phthalates as potential endocrine disruptors (anti-androgenic activity).
-
Toxicity Threshold: While specific toxicological data for BDP is sparser than for DEHP, it is generally grouped with high molecular weight phthalates. The "read-across" approach is often used in toxicological risk assessments (TRA).
-
Permitted Daily Exposure (PDE): Researchers must calculate the PDE based on the specific route of administration. For parenteral products, the safety margin is significantly lower than for oral routes due to the bypass of first-pass metabolism.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6963: Butyl decyl phthalate. PubChem. Available at: [Link]
-
U.S. Pharmacopeia (USP). USP <1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems.[3] USP-NF. (Standard reference for E&L protocols).
-
International Organisation of Vine and Wine (OIV). Method of Determination of Phthalates by GC/MS (OIV-MA-AS323-10). OIV. Available at: [Link]
